10-Hydroxy-2-decenoic acid

Descripción general

Descripción

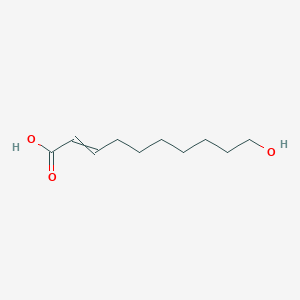

10-Hydroxy-2-decenoic acid (10-HDA), a terminal hydroxylated medium-chain α,β-unsaturated carboxylic acid (C₁₀H₁₈O₃; molecular weight 186.25), is a signature fatty acid of royal jelly (RJ) . 10-HDA exhibits diverse bioactivities, including:

- Antimicrobial: Inhibits Paenibacillus larvae (pH-dependent) and pathogenic bacteria in human colon cancer cells .

- Anti-inflammatory: Suppresses matrix metalloproteinases (MMPs) in rheumatoid arthritis synovial fibroblasts and reduces inflammation in colon cancer cells .

- Antitumor: Demonstrates pH-dependent growth inhibition against leukemia and ascitic tumors .

- Epigenetic modulation: Inhibits histone deacetylase HDAC3, promoting histone acetylation .

Its biosynthesis is achieved via engineered Escherichia coli through two-step whole-cell catalysis, yielding up to 486.5 mg/L using decanoic acid as a substrate .

Aplicaciones Científicas De Investigación

10-Hydroxy-2-decenoic acid has a wide range of applications in various fields:

Chemistry: It is used as a precursor in the synthesis of various chemical compounds.

Mecanismo De Acción

The mechanism by which 10-Hydroxy-2-decenoic acid exerts its effects involves several molecular targets and pathways:

Antibacterial Activity: It compromises the integrity of bacterial membranes, leading to the leakage of essential ions and molecules, ultimately causing bacterial cell death.

Anti-inflammatory and Antitumor Activities: It modulates various signaling pathways, including the ERK/p53/p21 and GSK3/p16 pathways, to exert its anti-inflammatory and antitumor effects.

Neurogenic Activity: It promotes the differentiation of neural stem/progenitor cells into neurons, astrocytes, or oligodendrocytes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The biological activity of hydroxy fatty acids is influenced by chain length, hydroxyl group position, and unsaturation. Key comparisons include:

10-Hydroxydecanoic Acid (10-HDAA)

- Structure : Saturated C₁₀ fatty acid with a hydroxyl group at C10 (vs. 10-HDA’s α,β-unsaturation at C2) .

- Bioactivity :

- Biosynthesis : Likely synthesized via similar pathways as 10-HDA but without dehydrogenation steps for unsaturation .

8-Hydroxyoctanoic Acid

- Structure : Shorter chain (C8) with a hydroxyl group at C8 .

- Bioactivity : Less studied but may differ in bioavailability and target specificity due to reduced chain length .

3,10-Dihydroxydecanoic Acid

- Structure : C₁₀ dihydroxy fatty acid with hydroxyl groups at C3 and C10 .

- Bioactivity: Enhanced solubility due to dual hydroxyl groups may alter interactions with cellular targets compared to mono-hydroxylated 10-HDA .

Decanedioic Acid (Sebacic Acid)

- Structure : C₁₀ dicarboxylic acid (HOOC-(CH₂)₈-COOH) .

- Bioactivity : Primarily industrial (e.g., polymer precursor); lacks reported antimicrobial or anti-inflammatory activity .

Cis-2-Decenoic Acid (C2DA)

- Structure : Unsaturated C₁₀ fatty acid with a cis double bond at C2 (lacks hydroxyl group) .

- Bioactivity: Anti-biofilm activity against Staphylococcus aureus .

Mechanistic Differences

Actividad Biológica

10-Hydroxy-2-decenoic acid (10-HDA) is a unique fatty acid primarily found in royal jelly, produced by honeybees. It has garnered significant attention due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of 10-HDA, summarizing key research findings, case studies, and potential therapeutic applications.

Overview of Biological Activities

10-HDA exhibits a range of biological effects that have been documented in various studies:

- Antimicrobial Activity : 10-HDA has shown effectiveness against several bacterial strains, particularly Staphylococcus aureus, by inhibiting biofilm formation and disrupting existing biofilms. It reduces the secretion of extracellular polymeric substances and downregulates virulence factors such as the alpha-hemolysin gene (hla) .

- Antitumor Effects : Research indicates that 10-HDA possesses significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines, including colon cancer and lung cancer cells. The mechanism involves the modulation of apoptosis pathways and the regulation of differentially expressed proteins associated with tumor progression .

- Anti-inflammatory Properties : 10-HDA has been linked to anti-inflammatory effects, particularly in human colon cancer cells. It modulates inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by inflammation .

Antimicrobial Activity

A study conducted on Staphylococcus aureus demonstrated that 10-HDA effectively inhibited biofilm formation at sub-minimum inhibitory concentration (MIC) levels. The quantitative analysis showed a significant reduction in biofilm biomass, indicating its potential as a natural antimicrobial agent . The following table summarizes the effects of 10-HDA on biofilm formation:

| Concentration (MIC) | Biofilm Biomass Reduction (%) |

|---|---|

| 1/32 MIC | 45% |

| 1/16 MIC | 65% |

| 1/8 MIC | 80% |

| 1/4 MIC | 90% |

Antitumor Effects

In a study focused on Ehrlich solid tumors in mice, 10-HDA demonstrated promising antitumor activity when administered alone or in combination with cyclophosphamide. The results indicated a significant reduction in tumor size and improvement in survival rates among treated mice . The following table presents the impact of different dosages of 10-HDA:

| Treatment Group | Tumor Size Reduction (%) | Survival Rate (%) |

|---|---|---|

| Control (Normal Saline) | - | 30 |

| Cyclophosphamide (50 mg/kg) | 40 | 50 |

| 10-HDA (2.5 mg/kg) | 55 | 70 |

| 10-HDA (5 mg/kg) | 75 | 90 |

| Combination (10-HDA + CP) | 85 | 95 |

Neurodevelopmental Impact

Recent research has highlighted the potential role of 10-HDA in addressing neurodevelopmental disorders such as autism spectrum disorder (ASD). In animal models exposed to bisphenol A (BPA), postnatal administration of 10-HDA reversed some behavioral deficits and neurodevelopmental gene expression changes associated with ASD. This suggests that 10-HDA may have neuroprotective effects through its estrogenic properties .

Inflammatory Diseases

Another case study investigated the anti-inflammatory effects of 10-HDA on fibroblast-like synoviocytes in rheumatoid arthritis models. The findings indicated that treatment with 10-HDA significantly inhibited cell proliferation through the PI3K-AKT signaling pathway, highlighting its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What methodologies are recommended for quantifying 10-HDA in complex biological matrices like honey or royal jelly?

- Answer :

- UHPLC-MS/MS : For honey, methanol-water extraction followed by solid-phase extraction (PLS column) and quantification via ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) provides high sensitivity (LOQ: 0.005 mg/kg) and accuracy (recovery: 94.2–102.6%) .

- HPTLC with Chemometrics : High-performance thin-layer chromatography (HPTLC) coupled with parametric/non-parametric regression analyses enables simultaneous quantification of 10-HDA alongside other fatty acids (e.g., 8-hydroxyoctanoic acid) in royal jelly. Validation includes Rf value consistency and peak area normalization .

Q. How is the purity of 10-HDA assessed in pharmaceutical-grade preparations?

- Answer :

- Liquid Chromatography (LC) : Dissolve 10 mg in methanol (100 mL) and analyze via LC to quantify impurities. Peaks from contaminants must not exceed the reference standard’s peak area .

- Melting Point and UV Spectrophotometry : Confirm identity via melting point (63–66°C) and UV absorption maxima (206–210 nm in ethanol) .

Advanced Research Questions

Q. What strategies are effective for engineering microbial biosynthesis of 10-HDA?

- Answer :

- Engineered E. coli Systems : Modify the β-oxidation pathway to convert decanoic acid to trans-2-decenoic acid using FadD/FadE homologs. Introduce CYP153A33-CPR BM3 P450 hydroxylase for terminal hydroxylation, achieving a yield of 217 mg/L 10-HDA .

- Optimization Steps : Screen enzyme variants (e.g., FadD from Pseudomonas) and use fed-batch fermentation to enhance substrate tolerance and catalytic efficiency .

Q. How can chemometric models resolve bioactivity contradictions in 10-HDA studies?

- Answer :

- OPLS-DA for Cytotoxicity : Orthogonal projection to latent structures-discriminant analysis (OPLS-DA) correlates 10-HDA concentrations (X-matrix) with anti-melanoma activity (Y-matrix) to identify dose-dependent bioactivity thresholds .

- Meta-Analysis of Angiogenesis Data : Address discrepancies (e.g., VEGF inhibition in endothelial cells vs. null effects in vivo) by validating assays (e.g., HUVEC tube formation) under physiological pH to account for acid-labile degradation .

Q. What experimental designs elucidate 10-HDA’s role in glucose metabolism modulation?

- Answer :

- HFD/STZ Diabetic Mouse Model : Induce type 2 diabetes with high-fat diet and streptozotocin. Administer 10-HDA (50–100 mg/kg/day) and measure fasting glucose, insulin sensitivity, and hepatic PI3K/AKT pathway activation via Western blot .

- Mechanistic Validation : Use PI3K inhibitors (e.g., LY294002) to confirm pathway specificity in glucose uptake assays .

Q. How does 10-HDA mitigate cadmium-induced nephrotoxicity, and what autophagy markers are implicated?

- Answer :

- Acute Cd Exposure Model : Inject mice with CdCl₂ (4 mg/kg) and pretreat with 10-HDA (20–40 mg/kg). Assess renal function (BUN, creatinine) and oxidative stress (SOD, MDA levels).

- Autophagy Markers : Quantify LC3-II/LC3-I ratio and p62 via immunofluorescence to link 10-HDA’s protective effects to autophagy flux restoration .

Q. Methodological Considerations for Data Contradictions

- Case Study : Anti-inflammatory vs. Pro-Oxidant Effects

- Resolution : Validate dose-dependent responses using RAW264.7 macrophages. Low-dose 10-HDA (≤10 μM) suppresses TNF-α via NF-κB inhibition, while high doses (≥50 μM) induce ROS-mediated apoptosis .

Propiedades

IUPAC Name |

(E)-10-hydroxydec-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c11-9-7-5-3-1-2-4-6-8-10(12)13/h6,8,11H,1-5,7,9H2,(H,12,13)/b8-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHBZHVUGQROELI-SOFGYWHQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCC=CC(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCC/C=C/C(=O)O)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601045504 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14113-05-4 | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14113-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Hydroxydecenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014113054 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14113-05-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87516 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | trans-10-Hydroxy-2-decenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601045504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-10-Hydroxy-2-decenoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-HYDROXYDECENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76B519G7TJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.